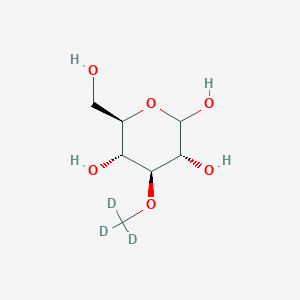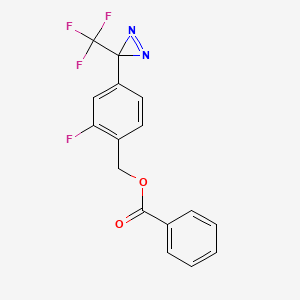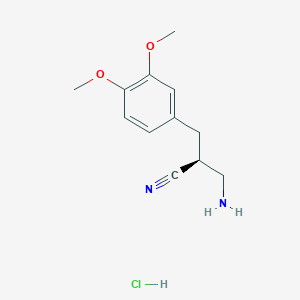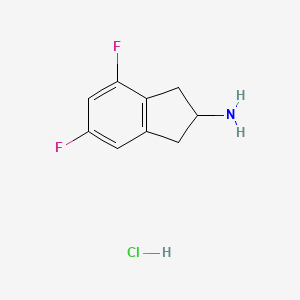
4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride: is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol . It is a derivative of indanamine, characterized by the presence of two fluorine atoms at the 4th and 6th positions of the indane ring. This compound is typically found in solid form and is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride involves several steps, starting from commercially available precursors. The general synthetic route includes:
Fluorination: Introduction of fluorine atoms at specific positions on the indane ring.
Amination: Conversion of the fluorinated intermediate to the amine derivative.
Hydrochloride Formation: Reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization and recrystallization to achieve high purity levels.
Quality Control: Ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the indane ring.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted indane derivatives with various functional groups.
Scientific Research Applications
4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting their activity by interacting with the active site.
Modulate Pathways: Affecting signaling pathways involved in cellular processes.
Induce Cellular Responses: Leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
- 4,7-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
- 5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1h-inden-1-ylidene)malononitrile
Comparison:
- Structural Differences: The position of fluorine atoms varies among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Properties: 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H10ClF2N |
|---|---|
Molecular Weight |
205.63 g/mol |
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-1-5-2-7(12)4-8(5)9(11)3-6;/h1,3,7H,2,4,12H2;1H |
InChI Key |
KIUPMYVKYBMDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=C(C=C2F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


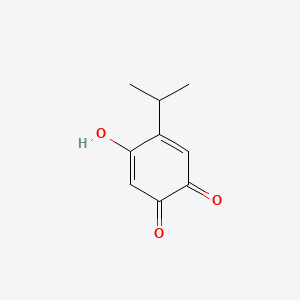
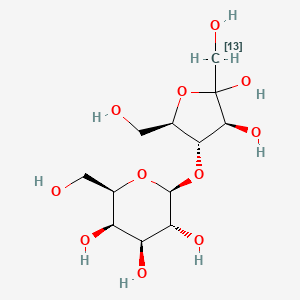

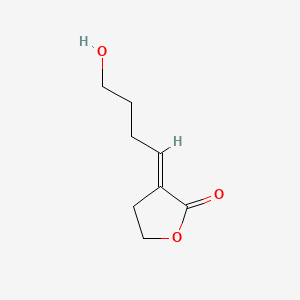
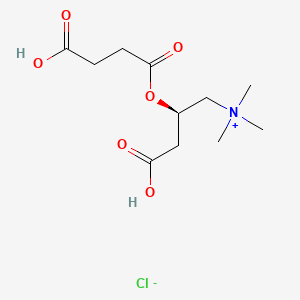
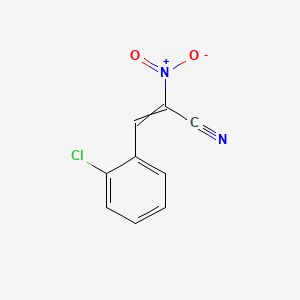




![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
